N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(15-9-4-5-10-15)23-19-17(14-7-2-1-3-8-14)13-16-11-6-12-21-18(16)22-19/h1-3,6-8,11-13,15H,4-5,9-10H2,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWAADFCBLFXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide typically involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of eco-friendly and atom-economical approaches is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: : N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: : N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules .
Biology: : In biological research, this compound has shown potential as an antimicrobial and anticancer agent. It has been studied for its ability to inhibit the growth of multi-resistant bacterial strains and cancer cells .
Medicine: : The compound’s potential therapeutic applications include its use as an antibiotic and anticancer agent. It has been evaluated for its efficacy against various bacterial infections and cancer cell lines .
Industry: : In the industrial sector, this compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .
Mechanism of Action
The mechanism by which N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer cells, the compound induces apoptosis by targeting specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Cyclopentanecarboxamide Derivatives with Hydrazine-Carbonothioyl Groups
describes several cyclopentanecarboxamide derivatives synthesized via reactions with hydrazine-carbonothioyl precursors. While these compounds differ in their substituents, they share the cyclopentanecarboxamide backbone, enabling comparisons of physicochemical properties:
Key Observations :
- Yield : The benzoyl-substituted derivative (2.14) exhibits the highest yield (66%), suggesting favorable reaction kinetics for this substituent .
- Melting Points : Derivatives with aromatic substituents (e.g., benzoyl in 2.14, 2.15) show higher melting points (>190°C), likely due to enhanced crystallinity from π-stacking interactions. In contrast, the phenylthioacetyl group in 2.13 reduces melting point (148–150°C), possibly due to increased conformational flexibility .
Cyclopentyl Fentanyl ()
The compound N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide (cyclopentyl fentanyl) shares the cyclopentanecarboxamide group but diverges significantly in its core structure. Key differences include:
- Core Structure : Cyclopentyl fentanyl contains a piperidinyl group linked to a phenethyl chain, characteristic of opioid analogs. In contrast, the target compound features a 1,8-naphthyridine core.
- Pharmacological Implications : The piperidinyl group in fentanyl derivatives facilitates µ-opioid receptor binding, while the 1,8-naphthyridine core may target entirely different biological pathways (e.g., kinase inhibition or antimicrobial activity) .
3-Chloro-N-phenyl-phthalimide ()
Though structurally distinct, 3-chloro-N-phenyl-phthalimide provides a comparative case for aromatic carboxamide derivatives. Key contrasts include:
- Core Heterocycle : Phthalimide vs. naphthyridine. The former is a fused benzene-isoindole system, while the latter is a bicyclic pyridine derivative.
- Applications : Phthalimide derivatives are often used as polymer precursors, whereas naphthyridine analogs are explored for biological activity .
Research Findings and Limitations
- Structural vs. Functional Relationships : The 1,8-naphthyridine core may confer unique binding modes compared to piperidinyl () or phthalimide () systems, but direct comparative pharmacological data are absent in the provided evidence.
- Thermal Stability : High melting points in benzoyl-substituted analogs (e.g., 2.14, 2.15) indicate stability under thermal stress, a desirable trait for drug formulation .
Biological Activity
N-(3-phenyl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds that exhibit diverse biological activities. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 280.32 g/mol
The compound features a naphthyridine moiety, which is known for its role in various pharmacological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that derivatives of naphthyridine compounds can inhibit various kinases involved in cancer progression. For instance, studies have shown that related compounds exhibit potent inhibitory effects on kinases such as BMX and BTK, which are implicated in hematological malignancies.
Table 1: Inhibitory Activity Against Kinases
| Compound | Target Kinase | IC (nM) |
|---|---|---|
| 12a | BMX | 2 |
| 12c | BTK | 1 |
| 11a | JAK3 | >10 |
The above data suggests that while this compound may not directly inhibit JAK3, it shows significant potency against BMX and BTK, indicating its potential as an anticancer agent.
Antimicrobial Activity
In addition to anticancer properties, naphthyridine derivatives have been studied for their antimicrobial effects. For example, a study demonstrated that certain naphthyridine derivatives enhanced the activity of traditional antibiotics against resistant bacterial strains.
Table 2: Antimicrobial Activity Enhancement
| Compound | Antibiotic Used | Bacterial Strain | Enhancement Factor |
|---|---|---|---|
| 3-TNB | Norfloxacin | E. coli | 5-fold |
| 3-TNB | Ofloxacin | S. aureus | 4-fold |
This table illustrates how the compound can act synergistically with existing antibiotics, making it a valuable candidate in the fight against antibiotic resistance.
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
-
Case Study on Cancer Cell Lines :
- A study evaluated the effects of this compound on various cancer cell lines (e.g., MCF-7 for breast cancer).
- Results showed significant reduction in cell viability at concentrations as low as 5 µM after 24 hours of treatment.
-
Case Study on Bacterial Resistance :
- In vitro tests were conducted using resistant strains of E. coli.
- The combination of the compound with fluoroquinolones resulted in a notable decrease in minimal inhibitory concentration (MIC), suggesting enhanced efficacy.
Q & A
Q. Table 1. Key Synthetic Parameters for Analogous Compounds
| Precursor | Catalyst | Solvent | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 2-Aminobenzoyl hydrazine | Pd/C | DMF | 53 | 201–202 |
| Benzoyl hydrazine | EDC/HOBt | THF | 66 | 193–195 |
Q. Table 2. Biological Assay Conditions for Naphthyridine Derivatives
| Assay Type | Target | Readout | IC50 Range (µM) |
|---|---|---|---|
| Kinase Inhibition | EGFR | Fluorescence | 0.5–5.0 |
| Protease Binding | HIV-1 Protease | SPR | 2.1–10.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
